molecular formula C10H10ClN3O2 B13006498 Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate

Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate

Cat. No.: B13006498
M. Wt: 239.66 g/mol
InChI Key: IWWXPJWISUWQGQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate is a chemical compound with the molecular formula C10H10ClN3O2. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated pyrrole derivative with a triazine precursor in the presence of a suitable base and solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of adaptor protein 2-associated kinase 1 (AAK1), which plays a role in modulating receptor endocytosis. By inhibiting AAK1, the compound can potentially reduce pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit AAK1 sets it apart from other similar compounds, making it a valuable candidate for therapeutic research .

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate

InChI

InChI=1S/C10H10ClN3O2/c1-6(10(15)16-2)7-3-4-8-9(11)12-5-13-14(7)8/h3-6H,1-2H3

InChI Key

IWWXPJWISUWQGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C2N1N=CN=C2Cl)C(=O)OC

Origin of Product

United States

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